2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid
Description
2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring an oxazole ring fused to a (1r,4r)-configured 4-ethylcyclohexane moiety. The oxazole ring contributes aromaticity and hydrogen-bonding capabilities via its nitrogen and oxygen atoms, while the ethyl-substituted cyclohexyl group enhances lipophilicity and stereochemical complexity. This compound’s carboxylic acid group enables further functionalization, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h7-9H,2-6H2,1H3,(H,14,15) |
InChI Key |
UCIQZZZZJJKWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylcyclohexanone with an appropriate nitrile to form the oxazole ring. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group or the ethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or other functional groups within biological molecules.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Functional Comparisons
- Reactivity : The chloromethyl derivative () is more reactive in cross-coupling reactions, whereas the carboxylic acid group in the target compound allows for amide or ester formation.
- Stereochemical Impact : The (1r,4r) configuration imposes conformational rigidity, unlike the flexible methoxyethyl group in , which may affect binding specificity in biological targets.
Biological Activity
2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is a unique compound belonging to the class of oxazole carboxylic acids. Its molecular formula is , with a molecular weight of 223.27 g/mol. This compound features an oxazole ring, which is known for its biological significance, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.
The structural characteristics of 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid play a crucial role in its biological activity. The presence of the oxazole ring and the carboxylic acid group allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(4-ethylcyclohexyl)-1,3-oxazole-4-carboxylic acid |
| InChI Key | UCIQZZZZJJKWEG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)C2=NC(=CO2)C(=O)O |
The biological activity of 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole ring facilitates hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The carboxylic acid group may enhance binding affinity to active sites in proteins, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of oxazole carboxylic acids exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated that certain oxazole derivatives showed weak cytotoxicity against cancer cell lines with an IC50 value of 23 µg/mL . Additionally, these compounds displayed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in combating bacterial infections.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. The structural features allow it to fit into the active sites of enzymes, thereby blocking substrate access or altering the enzyme's conformation. This property is particularly valuable in drug development for diseases where enzyme regulation is critical.
Case Studies
- Cytotoxicity Assessment : In a study evaluating various oxazole derivatives, 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid was found to have moderate cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- Biofilm Formation Inhibition : Another investigation focused on the anti-biofilm properties of related compounds found that certain oxazoles could inhibit biofilm formation by up to 79% at concentrations around 250 µg/mL . This finding underscores the potential for developing new treatments for persistent bacterial infections.
Comparison with Similar Compounds
When compared to other oxazole derivatives, such as 2-cyclopropyl-1,3-oxazole-4-carboxylic acid and 2-(2-aminopyridin-4-yl)oxazole-4-carboxylic acid, 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid stands out due to its unique ethylcyclohexyl substitution. This structural feature may impart distinct steric and electronic properties that influence its reactivity and interaction profiles.
| Compound | Cytotoxicity (IC50 µg/mL) | Biofilm Inhibition (%) at 250 µg/mL |
|---|---|---|
| 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid | Moderate (23) | Up to 79% |
| 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | Low | Moderate (65%) |
| 2-(2-Aminopyridin-4-yl)oxazole-4-carboxylic acid | Low | High (76%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
